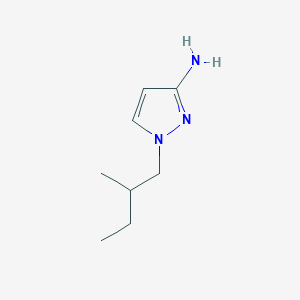
1-(2-methylbutyl)-1H-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methylbutyl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methylbutyl)-1H-pyrazol-3-amine typically involves the reaction of 2-methylbutylamine with a suitable pyrazole precursor. One common method is the cyclization of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often include heating the reactants in a solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These processes typically use readily available starting materials and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-(2-methylbutyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include pyrazole oxides, hydrazine derivatives, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used.
科学的研究の応用
1-(2-methylbutyl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-(2-methylbutyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
1-(2-methylbutyl)-1H-pyrazole: Similar structure but lacks the amino group.
1-(2-methylpropyl)-1H-pyrazol-3-amine: Similar structure with a different alkyl group.
1-(2-ethylbutyl)-1H-pyrazol-3-amine: Similar structure with a different alkyl group.
Uniqueness
1-(2-methylbutyl)-1H-pyrazol-3-amine is unique due to its specific alkyl substitution and the presence of an amino group, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C8H15N3 |
|---|---|
分子量 |
153.22 g/mol |
IUPAC名 |
1-(2-methylbutyl)pyrazol-3-amine |
InChI |
InChI=1S/C8H15N3/c1-3-7(2)6-11-5-4-8(9)10-11/h4-5,7H,3,6H2,1-2H3,(H2,9,10) |
InChIキー |
QLRZIOOWGRTYSL-UHFFFAOYSA-N |
正規SMILES |
CCC(C)CN1C=CC(=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-N-[(3-formylphenyl)methyl]propanamide](/img/structure/B13166118.png)
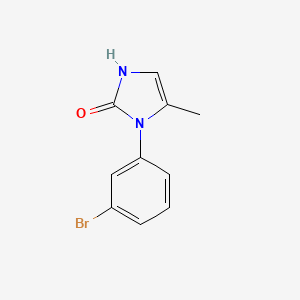
![3-amino-7-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13166131.png)


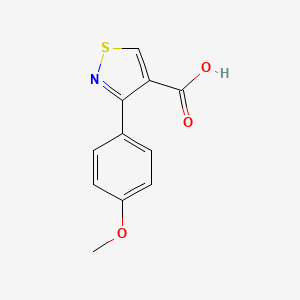
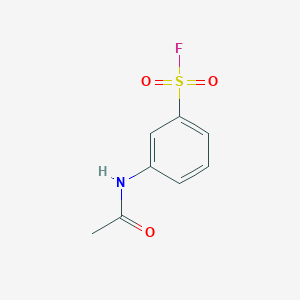
![(4-Aminobicyclo[3.1.0]hexan-1-YL)methanol](/img/structure/B13166161.png)
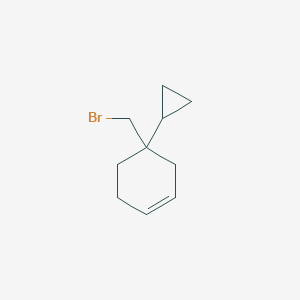
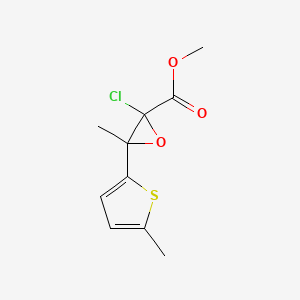
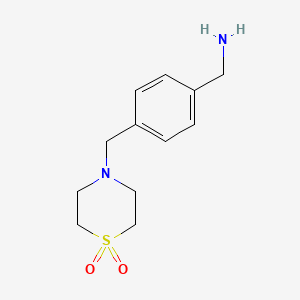
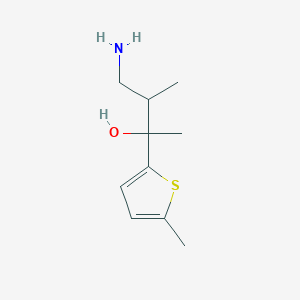
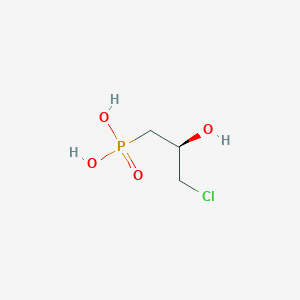
![4-[(4-Hydroxybenzoyl)amino]butanoic acid](/img/structure/B13166184.png)
